molecular formula C10H12IN B1610159 1-(4-Iodophenyl)pyrrolidine CAS No. 87350-76-3

1-(4-Iodophenyl)pyrrolidine

Cat. No. B1610159
Key on ui cas rn: 87350-76-3
M. Wt: 273.11 g/mol
InChI Key: POYMFKJUYZDXAT-UHFFFAOYSA-N
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Patent
US08916551B2

Procedure details

A mixture of borane-tetrahydrofuran complex (1.2 M in THF, 5.81 mL) and 1-(4-iodophenyl)pyrrolidin-2-one (1.00 g) in THF (dry) (20 mL) was stirred at 70° C. under N2 for 3 hr. The mixture was poured into 1N HCl aq., sat.NaHCO3 aq. was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (0.954 g) as a white solid.
Quantity
5.81 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[I:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=O)=[CH:10][CH:9]=1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[I:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:12][CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.81 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N1C(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. under N2 for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.954 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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